4-(1H-Pyrazol-4-yl)butanoic acid
CAS No.: 84302-87-4
Cat. No.: VC3259524
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 84302-87-4 |
---|---|
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | 4-(1H-pyrazol-4-yl)butanoic acid |
Standard InChI | InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Standard InChI Key | JERYBZWKMTUGOW-UHFFFAOYSA-N |
SMILES | C1=C(C=NN1)CCCC(=O)O |
Canonical SMILES | C1=C(C=NN1)CCCC(=O)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
4-(1H-Pyrazol-4-yl)butanoic acid consists of a pyrazole ring with a butanoic acid side chain attached at the 4-position of the pyrazole. The pyrazole ring is a five-membered heterocyclic aromatic structure containing two adjacent nitrogen atoms, with one nitrogen atom bearing a hydrogen (1H). The butanoic acid chain provides a carboxylic acid functional group at its terminus, which contributes to the compound's acidic properties.
Physical and Chemical Properties
The compound exhibits several distinctive physical and chemical properties that are essential for understanding its behavior in various applications.
Table 1: Physical and Chemical Properties of 4-(1H-Pyrazol-4-yl)butanoic acid
Property | Value/Description |
---|---|
CAS Number | 84302-87-4 |
Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
MDL Number | MFCD08691432 |
Physical State | Solid (at standard conditions) |
Storage Conditions | Sealed in dry container, 2-8°C |
Solubility | Likely soluble in polar solvents due to carboxylic acid group |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
These properties are fundamental to the compound's behavior in various chemical reactions and biological systems . The presence of both the pyrazole ring and the carboxylic acid group contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Structural Comparisons
4-(1H-Pyrazol-4-yl)butanoic acid differs from related compounds such as 4-(1H-pyrazol-1-yl)butanoic acid (CAS: 110525-56-9) in the position of attachment of the butanoic acid chain to the pyrazole ring. In 4-(1H-Pyrazol-4-yl)butanoic acid, the chain is attached at position 4, while in the related compound, it is attached at position 1. This positional difference significantly affects the compound's three-dimensional structure, reactivity, and potential biological activities.
Synthesis and Preparation Methods
Laboratory Scale Preparation
Laboratory preparation typically requires controlled reaction conditions to ensure high purity and yield. Considerations such as temperature control, solvent selection, and purification techniques are essential for successful synthesis. The compound's sensitivity to environmental conditions necessitates storage in a sealed, dry environment at 2-8°C, as indicated by handling recommendations .
Parameter | Description |
---|---|
GHS Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P305+P351+P338 |
UN Number | N/A |
Hazard Class | N/A |
Packing Group | N/A |
The hazard statements indicate that the compound is:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
Analytical Methods and Characterization
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of 4-(1H-Pyrazol-4-yl)butanoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry: To determine molecular weight and fragmentation patterns
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Infrared Spectroscopy: To identify functional groups, particularly the carboxylic acid and pyrazole ring
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High-Performance Liquid Chromatography (HPLC): For purity analysis and quantification
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X-ray Crystallography: For definitive three-dimensional structural characterization if crystalline samples are available
Structure-Activity Relationships
Structural Features and Function
The structure of 4-(1H-Pyrazol-4-yl)butanoic acid contains several key features that potentially influence its biological and chemical behavior:
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The pyrazole ring: A nitrogen-containing heterocycle that can participate in hydrogen bonding and π-stacking interactions
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The butanoic acid chain: Provides flexibility and a terminal carboxylic acid group capable of forming salt bridges and hydrogen bonds
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The 4-substitution pattern: Determines the three-dimensional orientation of the molecule, affecting its ability to interact with biological targets
These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential biological activities.
Molecular Interactions
The compound's structure suggests potential for several types of molecular interactions:
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Hydrogen bonding through both the pyrazole NH and the carboxylic acid group
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Ionic interactions through the carboxylate group at physiological pH
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π-stacking interactions involving the aromatic pyrazole ring
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Hydrophobic interactions through the alkyl chain
These interaction capabilities make 4-(1H-Pyrazol-4-yl)butanoic acid potentially valuable in medicinal chemistry and material science applications.
Future Research Directions
Recommended Studies
Future research efforts could focus on:
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Evaluating the compound's potential as a building block for pharmaceutical development
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Assessing its biological activities, particularly antimicrobial, anti-inflammatory, or enzyme inhibitory effects
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Developing improved synthetic methods, including green chemistry approaches
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Exploring coordination chemistry with various metal ions
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Investigating potential applications in polymer chemistry and materials science
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